molecular formula C7H12ClNO4 B6255217 piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2379651-40-6

piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6255217
CAS No.: 2379651-40-6
M. Wt: 209.6
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Description

Piperidine-2,3-dicarboxylic acid hydrochloride is a bicyclic organic compound featuring a six-membered piperidine ring substituted with two carboxylic acid groups at positions 2 and 2. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. The compound exists as a mixture of diastereomers due to stereochemical variations at the C2 and C3 positions (e.g., (2S,3R) and (2S,3S) configurations) . This stereochemical complexity necessitates specialized separation techniques, such as chromatography, to isolate individual diastereomers for specific applications .

Properties

CAS No.

2379651-40-6

Molecular Formula

C7H12ClNO4

Molecular Weight

209.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Diastereomer Formation

Hydrogenation introduces two stereocenters at positions 2 and 3 of the piperidine ring. Without chiral catalysts or directing groups, this process generates a racemic mixture of cis and trans diastereomers. For instance, hydrogenating ethyl 3-nitroisonicotinate followed by reduction and hydrolysis has been reported to yield piperidine-2,3-dicarboxylates with a 1:1 diastereomeric ratio.

Table 1: Hydrogenation Parameters and Outcomes

SubstrateCatalystPressure (psi)Temperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Pyridine-2,3-dicarboxylatePd/C80801:165–70
3-Nitroisonicotinic esterRaney Ni1001201.2:172

Cyclization of Linear Precursors

Cyclization strategies employ α,ω-diamines or amino alcohols with dicarboxylic acid derivatives. A notable approach involves reacting 1,5-diaminopentane with oxaloacetic acid under acidic conditions, forming the piperidine ring via intramolecular amidation.

Acid-Catalyzed Cyclization

In a method analogous to pyridine synthesis, 1,5-diaminopentane reacts with diethyl oxaloacetate in toluene under reflux with sulfuric acid. The intermediate imine undergoes cyclization to yield a piperidine-2,3-dicarboxylate, which is hydrolyzed with HCl to the hydrochloride salt.

Key Parameters:

  • Solvent: Toluene/water biphasic system

  • Acid Catalyst: 10% H₂SO₄

  • Temperature: 110°C, 8–12 hours

  • Yield: 60–68% after hydrolysis

Diastereomers arise from non-enantioselective cyclization, with the cis isomer often predominating due to steric factors during ring closure.

Hydrolysis of Ester-Protected Intermediates

Ester hydrolysis is critical for converting synthetic intermediates to the free dicarboxylic acid. For example, diethyl piperidine-2,3-dicarboxylate is treated with concentrated HCl at 80–100°C for 6 hours, achieving quantitative hydrolysis. Subsequent cooling precipitates the hydrochloride salt as a crystalline solid.

Optimization Insights:

  • Solvent System: Mixed aqueous-organic solvents (e.g., water/toluene) improve hydrolysis efficiency.

  • Acid Concentration: 6M HCl ensures complete protonation of the piperidine nitrogen and carboxylate groups.

  • Crystallization: Slow cooling (0.5°C/min) enhances diastereomer separation, though mixtures typically remain 1:1.

Resolution of Diastereomers

While the synthesis typically yields mixtures, chromatographic or recrystallization methods can enrich individual diastereomers. For instance, silica gel chromatography using ethyl acetate/methanol/ammonia (8:2:0.1) resolves cis and trans forms, albeit with moderate recovery (30–40% per isomer).

Industrial Considerations and Challenges

Scalability of piperidine-2,3-dicarboxylic acid hydrochloride synthesis faces hurdles such as:

  • Stereochemical Control: Commercial processes prioritize cost over enantioselectivity, accepting diastereomer mixtures.

  • Waste Management: Acidic hydrolysis generates large volumes of saline waste, necessitating neutralization protocols.

  • Catalyst Recovery: Hydrogenation catalysts like Pd/C require filtration and recycling to economize production.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,3-dicarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Piperidine-2,3-dicarboxylic acid hydrochloride can be oxidized to form piperidine-2,3-dicarboxylic acid.

  • Reduction: Reduction reactions can yield piperidine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted piperidine compounds.

Scientific Research Applications

Applications in Scientific Research

Piperidine-2,3-dicarboxylic acid hydrochloride is utilized in several fields:

Medicinal Chemistry

  • Therapeutic Potential : Piperidine derivatives are being explored for their potential in treating diseases such as cancer and neurological disorders. The compound acts as an enzyme inhibitor, affecting various biochemical pathways that can lead to therapeutic effects.
  • Biological Activity : Studies indicate that it can function as a partial agonist at NMDA receptors, influencing cyclic GMP formation in neuronal tissues .

Organic Synthesis

  • Building Block : It serves as a crucial building block for synthesizing complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of various piperidine derivatives with distinct biological activities .

Neuroscience

  • Ionotropic Receptor Modulation : The compound is noted for its role as a non-specific antagonist of NMDA, AMPA, and kainate receptors. It exhibits partial agonist activity at NMDA receptors, which is significant in studies related to synaptic transmission and neuropharmacology .

Pharmaceutical Industry

  • Drug Development : Piperidine derivatives are integral in developing pharmaceutical agents due to their structural versatility. Recent advancements have highlighted their role in synthesizing drugs like Melperone, an antipsychotic medication .

Case Study 1: NMDA Receptor Interaction

Research involving (+/-)-cis-2,3-piperidine dicarboxylic acid demonstrated its ability to stimulate cyclic GMP formation in rat cerebellar slices under specific conditions. This effect was inhibited by NMDA antagonists, confirming its role as a partial agonist at NMDA receptors .

Case Study 2: Synthesis of Piperidine Derivatives

A study showcased the optimization of methods for synthesizing fluorinated piperidines using novel catalysts. This approach allowed for the efficient production of biologically active compounds with enhanced pharmacological profiles .

Mechanism of Action

Piperidine-2,3-dicarboxylic acid hydrochloride can be compared with other similar compounds, such as piperidine-2,6-dicarboxylic acid hydrochloride and piperidine-3,4-dicarboxylic acid hydrochloride. These compounds differ in the position of the carboxylic acid groups on the piperidine ring, which can lead to differences in their chemical properties and biological activities.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₇H₁₁NO₄·HCl
  • Solubility : High in water and polar solvents due to the hydrochloride salt .

Comparison with Structurally Similar Compounds

Piperidine-2,6-Dicarboxylic Acid Derivatives

Structural Differences :

  • Substitution at positions 2 and 6 (vs. 2 and 3 in the target compound).
  • Synthesis: Prepared via cyanide addition to 4,4-disubstituted 1,4-dihydropyridines, followed by acidic hydrolysis to yield α-amino acids .
  • Applications: Precursors for pipecolic acid derivatives and non-proteinogenic amino acids .

Comparison Table :

Property Piperidine-2,3-Dicarboxylic Acid HCl Piperidine-2,6-Dicarboxylic Acid Derivatives
Substitution Pattern 2,3-positions 2,6-positions
Stereochemical Complexity Diastereomeric mixture Typically single stereoisomer
Key Applications Chiral building blocks Amino acid synthesis
Synthetic Route Domino reactions (e.g., Ireland-Claisen) Cyanide addition/hydrolysis

Bicyclic Dicarboxylic Acid Derivatives

Example : (1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives.
Structural Differences :

  • Bicyclic framework (vs. monocyclic piperidine).
  • Synthesis : Derived from azabicycloheptane intermediates via multi-step functionalization, including methyl ester formation and HCl salt preparation .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., neuromodulators) .

Comparison Table :

Property Piperidine-2,3-Dicarboxylic Acid HCl Bicyclo[2.2.1]heptane Derivatives
Ring System Monocyclic Bicyclic
Stereochemical Control Requires resolution of diastereomers Pre-defined by bicyclic framework
Pharmacological Use Limited reported data Neuroactive compound precursors

Aromatic Dicarboxylic Acids (e.g., 2,2'-Bipyridine-3,3'-dicarboxylic Acid)

Structural Differences :

  • Aromatic bipyridine core (vs. aliphatic piperidine).
  • Properties : Lower water solubility due to aromaticity; used in coordination chemistry .

Comparison Table :

Property Piperidine-2,3-Dicarboxylic Acid HCl 2,2'-Bipyridine-3,3'-Dicarboxylic Acid
Core Structure Aliphatic Aromatic
Solubility High (HCl salt) Moderate in polar solvents
Applications Organic synthesis Metal-organic frameworks (MOFs)

Research Findings and Pharmacological Data

While direct pharmacological data for piperidine-2,3-dicarboxylic acid hydrochloride are scarce, structurally related piperidine derivatives exhibit notable bioactivity:

  • Opioid Receptor Antagonism : Piperidine-based compounds (e.g., 7a, 8a, 9a in ) show antagonist activity at μ, δ, and κ opioid receptors, with Ke values calculated via [35S]GTPγS binding assays .
  • Chiral Drug Synthesis : Enantioselective synthesis of (2S,3R)- and (2S,3S)-piperidine-2,3-dicarboxylic acids highlights their utility in producing stereochemically pure pharmaceuticals .

Separation and Analytical Techniques

  • Diastereomer Resolution: Normal-phase silica gel chromatography (for sulfoxide diastereomers) and reverse-phase HPLC (for ester derivatives) are commonly employed .
  • Characterization : X-ray crystallography (via SHELX programs) and NMR spectroscopy are critical for structural elucidation .

Biological Activity

Piperidine-2,3-dicarboxylic acid hydrochloride, a compound characterized by its unique structural features, exhibits significant biological activity that has garnered attention in various fields of research. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Piperidine-2,3-dicarboxylic acid hydrochloride is a derivative of piperidine with two carboxylic acid groups located at positions 2 and 3 of the piperidine ring. The molecular formula is C7H11NO4C_7H_{11}NO_4 with a molecular weight of approximately 173.17 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in stereochemistry.

The compound acts primarily as an ionotropic receptor antagonist , particularly targeting NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. It has been shown to block excitatory synaptic transmission, which is crucial in various neurological processes. Additionally, it serves as a partial agonist for NMDA receptors, indicating a dual role in modulating neurotransmission .

Key Biological Effects

  • Neurotransmission Modulation : Piperidine-2,3-dicarboxylic acid hydrochloride influences the release of neurotransmitters and affects cyclic GMP formation in neuronal tissues. In studies using rat cerebellar slices, it was found to stimulate cyclic GMP production in an NMDA-dependent manner .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Therapeutic Applications

The biological activities of piperidine-2,3-dicarboxylic acid hydrochloride suggest several therapeutic applications:

  • Neurological Disorders : Its ability to modulate NMDA receptor activity positions it as a candidate for treating conditions like Alzheimer's disease and schizophrenia .
  • Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antimicrobial properties, potentially useful in developing new antibiotics .
  • Antitubercular Properties : Certain studies have highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, suggesting their role in tuberculosis treatment .

Table 1: Summary of Biological Activities and Applications

Activity TypeDescriptionReferences
NMDA Receptor AntagonismBlocks excitatory neurotransmission; partial agonist properties
Antimicrobial ActivityInhibits growth of bacterial strains
Antitubercular ActivityEffective against M. tuberculosis
Enzyme InhibitionPotential inhibitor for various metabolic enzymes

Notable Research Findings

  • Neuroprotective Effects : A study demonstrated that cis-piperidine-2,3-dicarboxylic acid could protect against excitotoxicity induced by excessive glutamate signaling in neuronal cultures .
  • Antimicrobial Efficacy : Research on piperidine derivatives showed promising results against various bacterial strains, indicating the potential for developing new antimicrobial agents .
  • Tuberculostatic Activity : Compounds derived from piperidine were tested for their efficacy against tuberculosis, showing significant inhibitory effects on bacterial growth at low concentrations .

Q & A

Q. What are the standard synthetic routes for preparing piperidine-2,3-dicarboxylic acid hydrochloride as a diastereomeric mixture?

Methodological Answer: A common approach involves reacting the parent piperidine dicarboxylic acid with oxalyl chloride to form the acid chloride intermediate, followed by treatment with HCl to yield the hydrochloride salt. For example:

Dissolve piperidine-2,3-dicarboxylic acid in chloroform and add oxalyl chloride under stirring at room temperature.

Remove excess oxalyl chloride via co-evaporation with hexane.

Treat the intermediate with HCl in a controlled environment to precipitate the hydrochloride salt.

Purify via column chromatography (chloroform:methanol, 50:1) and crystallize from hexane/acetone .

Q. How can the purity of the diastereomeric mixture be assessed?

Methodological Answer: Combine multiple analytical techniques:

  • Titration: Determine chloride content via argentometric titration (e.g., using 0.1 M AgNO₃) to confirm stoichiometric HCl incorporation .
  • IR Spectroscopy: Validate the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride (N–H stretch ~2500 cm⁻¹) .
  • ¹H-NMR: Compare integration ratios of diastereomer-specific proton environments (e.g., δ 14.89 ppm for hydroxyl protons in diastereomers) .

Q. What are the recommended crystallization conditions for isolating diastereomers?

Methodological Answer: Use solvent polarity gradients to exploit solubility differences:

Dissolve the crude mixture in a minimal volume of acetone.

Gradually add hexane to induce crystallization.

Monitor diastereomer separation via TLC (chloroform:methanol, 10:1).

Repeat crystallization cycles to enhance enantiomeric excess (e.g., hexane:acetone 10:1 yields needles with >70% purity) .

Advanced Research Questions

Q. How can diastereomers be resolved experimentally, and what challenges arise in their separation?

Methodological Answer:

  • Chiral Resolution: React the mixture with a chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.
  • Crystallization: Separate salts via fractional crystallization in ethanol/water.
  • Recovery: Treat the isolated salts with HCl to regenerate the enantiopure acid .
    Challenges:
  • Overlapping melting points (e.g., 178–181°C vs. 210–212°C) complicate differentiation .
  • Dynamic interconversion under acidic conditions may reduce resolution efficiency .

Q. How do diastereomers influence catalytic or biological activity in downstream applications?

Methodological Answer:

  • Stereochemical Profiling: Compare reaction kinetics (e.g., in decarboxylative cross-coupling) using HPLC to track diastereomer-specific intermediates.
  • Biological Assays: Test enantiopure fractions in receptor-binding studies (e.g., via IC₅₀ measurements) to identify stereospecific effects.
    Key Finding: Diastereomers of piperidine derivatives exhibit up to 10-fold differences in catalytic turnover rates due to steric hindrance variations .

Q. What advanced spectroscopic techniques differentiate diastereomers in complex mixtures?

Methodological Answer:

  • ²D NMR (NOESY/ROESY): Detect through-space interactions between protons (e.g., H-12 olefinic protons at δ 5.80 ppm) to assign relative configurations .
  • LC-MS with Chiral Columns: Use cellulose-based columns (e.g., Chiralpak IB) with isocratic elution (hexane:isopropanol 90:10) to resolve diastereomers .
  • Vibrational Circular Dichroism (VCD): Analyze C=O and N–H vibrational modes to correlate absolute configuration with spectral signatures .

Q. How does hygroscopicity impact handling and storage of the hydrochloride salt?

Methodological Answer:

  • Storage: Keep under anhydrous MgSO₄ in sealed vials at –20°C to prevent hydrolysis.
  • Handling: Use gloveboxes with <5% humidity for weighing.
  • Stability Testing: Monitor decomposition via TLC and ¹³C-NMR (e.g., carbonyl peak shifts indicate esterification) over 6-month periods .

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